molecular formula C15H11BrClNO B1414083 N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine CAS No. 2251053-08-2

N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine

Cat. No.: B1414083
CAS No.: 2251053-08-2
M. Wt: 336.61 g/mol
InChI Key: XIKOIGLFDWCPPJ-UHFFFAOYSA-N
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Description

N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine is an organic compound that features a dibenzofuran core substituted with bromine and chlorine atoms, and an amine group attached to a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine is unique due to the presence of the cyclopropylamine group, which imparts distinct chemical and biological properties compared to other dibenzofuran derivatives. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-bromo-8-chloro-N-cyclopropyldibenzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO/c16-12-7-8(17)6-11-10-2-1-3-13(18-9-4-5-9)15(10)19-14(11)12/h1-3,6-7,9,18H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKOIGLFDWCPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC3=C2OC4=C3C=C(C=C4Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine
Reactant of Route 2
Reactant of Route 2
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine
Reactant of Route 3
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine
Reactant of Route 4
Reactant of Route 4
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine
Reactant of Route 5
Reactant of Route 5
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine
Reactant of Route 6
N-(6-bromo-8-chlorodibenzo[b,d]furan-4-yl)-N-cyclopropylamine

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